molecular formula C20H27BrCl2N2O2 B4016153 1-(4-benzylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol;dihydrochloride

1-(4-benzylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol;dihydrochloride

Cat. No.: B4016153
M. Wt: 478.2 g/mol
InChI Key: YOKRQISNBSQYEP-UHFFFAOYSA-N
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Description

1-(4-benzylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Bromophenoxy Propanol Formation: The bromophenoxy propanol moiety is synthesized by reacting 4-bromophenol with epichlorohydrin in the presence of a base.

    Coupling Reaction: The final step involves coupling the benzylpiperazine with the bromophenoxy propanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Investigated for potential therapeutic properties, such as anxiolytic or antidepressant effects.

    Industry: Could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors in the brain, modulating their activity. This compound may act on serotonin or dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol
  • 1-(4-benzylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol
  • 1-(4-benzylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol

Uniqueness

1-(4-benzylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, potentially affecting the compound’s interaction with biological targets.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2.2ClH/c21-18-6-8-20(9-7-18)25-16-19(24)15-23-12-10-22(11-13-23)14-17-4-2-1-3-5-17;;/h1-9,19,24H,10-16H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKRQISNBSQYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Br)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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